molecular formula C10H16 B14489967 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene CAS No. 63960-09-8

3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene

Cat. No.: B14489967
CAS No.: 63960-09-8
M. Wt: 136.23 g/mol
InChI Key: OAUYVVYZVYZNML-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene is a bicyclic hydrocarbon with the molecular formula C10H16. This compound is part of the pentalene family, characterized by its unique structure that includes two fused cyclopentane rings. The presence of methyl groups at positions 3 and 6 adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation can yield ketones or alcohols, while reduction typically produces more saturated hydrocarbons.

Scientific Research Applications

3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic hydrocarbons.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

    Pentalene: A parent compound with a similar bicyclic structure but without the methyl groups.

    Hexahydropentalene: A fully saturated version of pentalene.

    Bicyclo[3.3.0]octane: Another bicyclic hydrocarbon with a different ring fusion pattern.

Uniqueness: 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene is unique due to the presence of methyl groups at specific positions, which influence its reactivity and stability

Properties

CAS No.

63960-09-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3,6-dimethyl-1,2,3,3a,4,6a-hexahydropentalene

InChI

InChI=1S/C10H16/c1-7-3-5-10-8(2)4-6-9(7)10/h3,8-10H,4-6H2,1-2H3

InChI Key

OAUYVVYZVYZNML-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1CC=C2C

Origin of Product

United States

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